Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate
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Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
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Mechanism of Action
Target of action
These include enzymes, receptors, and ion channels involved in various physiological processes .
Mode of action
Thiazole and triazole derivatives often act by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on “Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate”, it’s difficult to say which biochemical pathways it affects. Thiazole and triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole and triazole derivatives generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of action
Thiazole and triazole derivatives can have a variety of effects, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities .
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25N5O5S
- Molecular Weight : 459.52 g/mol
- IUPAC Name : this compound
The compound primarily targets two critical proteins:
- Activating Transcription Factor 4 (ATF4)
- Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-kB)
Pathways Affected
The compound influences several biochemical pathways:
- Endoplasmic Reticulum (ER) Stress Pathway : Involved in protein folding and quality control.
- NF-kB Inflammatory Pathway : Plays a crucial role in immune response and inflammation.
The interaction with ATF4 and NF-kB suggests that the compound may modulate stress responses and inflammatory processes in cells, potentially leading to neuroprotective and anti-inflammatory effects .
Biological Activity
The biological activity of the compound has been evaluated in various studies:
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal cell death induced by oxidative stress and inflammation, likely through the modulation of the ER stress and NF-kB pathways .
Anti-inflammatory Properties
The compound's ability to inhibit NF-kB activation suggests it may reduce inflammation. This is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases .
Pharmacokinetics
Factors influencing the pharmacokinetic profile of the compound include:
- Solubility : Affects absorption and bioavailability.
- Stability : Influences shelf-life and efficacy.
- Molecular Weight : Impacts distribution within biological systems.
These properties are crucial for determining the therapeutic potential and safety profile of the compound in clinical settings .
Case Studies
Several studies have investigated the effects of this compound:
-
Study on Neuroprotection :
- A study demonstrated that treatment with this compound significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was linked to the downregulation of pro-apoptotic factors and upregulation of neuroprotective genes .
-
Anti-inflammatory Response :
- Another study assessed the compound's impact on inflammatory markers in a mouse model of induced inflammation. Results showed a marked decrease in cytokine levels (e.g., TNF-alpha and IL-6), indicating effective modulation of the inflammatory response .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-5-19-25-24-28(26-19)22(29)21(32-24)20(17-11-9-16(10-12-17)15(3)4)27-13-7-8-18(14-27)23(30)31-6-2/h9-12,15,18,20,29H,5-8,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMDXWHFCHUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCC(C4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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